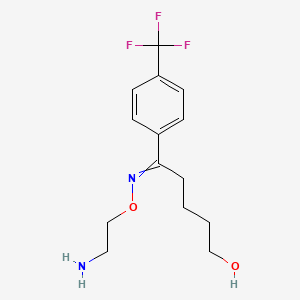
Fluvoxamino alcohol/Desmethylfluvoxamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethyl Fluvoxamine is a metabolite of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) primarily used to treat major depressive disorder and obsessive-compulsive disorder . The compound is known for its role in the pharmacokinetics of Fluvoxamine, contributing to its therapeutic effects and side-effect profile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Desmethyl Fluvoxamine can be synthesized through the demethylation of Fluvoxamine. This process typically involves the use of specific reagents and catalysts to remove the methyl group from the parent compound. The reaction conditions often include controlled temperatures and pH levels to ensure the selective removal of the methyl group without affecting other functional groups .
Industrial Production Methods: In an industrial setting, the production of Desmethyl Fluvoxamine involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Desmethyl Fluvoxamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Applications De Recherche Scientifique
Desmethyl Fluvoxamine has a wide range of applications in scientific research:
Mécanisme D'action
Desmethyl Fluvoxamine exerts its effects by inhibiting the reuptake of serotonin at the sodium-dependent serotonin transporter (SERT) on the neuronal membrane. This enhances the action of serotonin on 5HT1A autoreceptors, leading to increased serotoninergic neurotransmission . Additionally, it acts as an agonist for the sigma-1 receptor, which modulates inflammation and has neuroprotective effects .
Comparaison Avec Des Composés Similaires
Fluvoxamine: The parent compound, also an SSRI, used to treat depression and anxiety disorders.
Fluoxetine: Another SSRI with a similar mechanism of action but different pharmacokinetic properties.
Paroxetine: An SSRI with a higher affinity for muscarinic receptors, leading to different side-effect profiles.
Uniqueness: Desmethyl Fluvoxamine is unique due to its specific role as a metabolite of Fluvoxamine, contributing to its overall pharmacokinetic and pharmacodynamic profile. Its interaction with the sigma-1 receptor also distinguishes it from other SSRIs, providing additional therapeutic benefits .
Propriétés
Formule moléculaire |
C14H19F3N2O2 |
|---|---|
Poids moléculaire |
304.31 g/mol |
Nom IUPAC |
5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentan-1-ol |
InChI |
InChI=1S/C14H19F3N2O2/c15-14(16,17)12-6-4-11(5-7-12)13(3-1-2-9-20)19-21-10-8-18/h4-7,20H,1-3,8-10,18H2 |
Clé InChI |
GCSLDHTZSDNYEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=NOCCN)CCCCO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


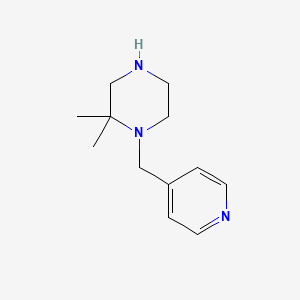
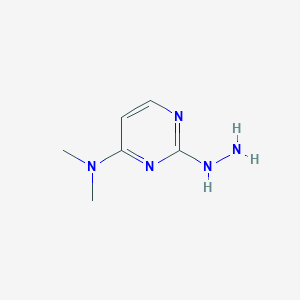
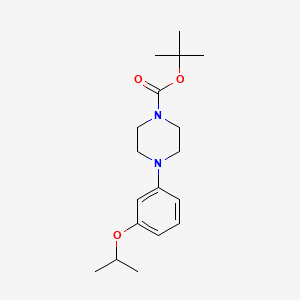
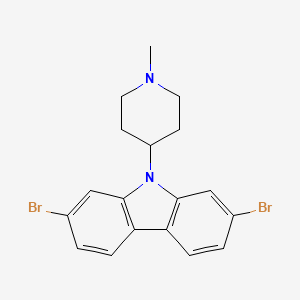

![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13885195.png)
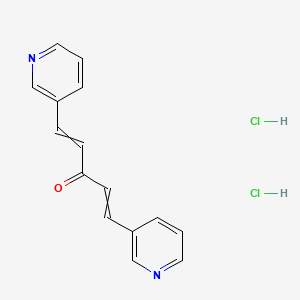
![Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate](/img/structure/B13885215.png)
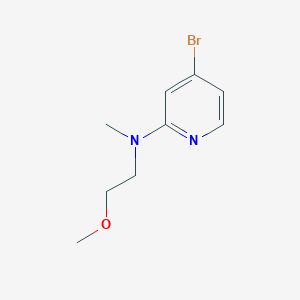
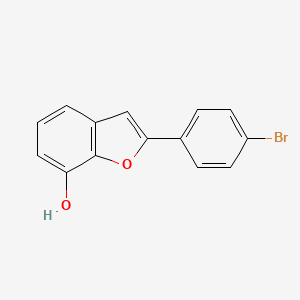

![1-[1-(Furan-2-yl)ethyl]piperazine](/img/structure/B13885258.png)
![Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13885272.png)

